8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound belonging to the purine family, characterized by its unique halogenated structure. Purines are heterocyclic aromatic compounds that play essential roles in biochemistry, particularly in the formation of nucleotides, which are the building blocks of nucleic acids. This compound is notable for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized from various purine derivatives, utilizing halogenation and protection-deprotection strategies. It is classified as a halogenated purine derivative, which enhances its reactivity and potential for biological interactions. The molecular formula for 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is with a molecular weight of approximately 317.57 g/mol .
The synthesis of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves several key steps:
The molecular structure of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine features a purine base with specific substitutions:
This unique arrangement contributes to its chemical properties and biological activity. The compound's melting point and solubility characteristics can vary based on purity and environmental conditions but are generally stable under standard laboratory conditions .
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions:
Common reagents used in reactions involving this compound include:
The mechanism of action for 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interactions with specific biological targets:
The physical properties of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include:
Chemical properties relevant to this compound include:
Data on solubility indicates that it may be soluble in organic solvents while exhibiting limited solubility in water .
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several significant applications in scientific research:
Regioselective manipulation of the purine core is foundational to accessing 8-bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. The inherent reactivity differences between purine positions (N-7 vs. N-9, C-6 vs. C-8) enable sequential functionalization. Commercial 6-chloropurine serves as the primary precursor, where C-6 chlorine acts as a leaving group for nucleophilic displacement. N-9 alkylation precedes C-8 halogenation due to the sensitivity of brominated purines to harsh alkylation conditions. Studies demonstrate that Mitsunobu reactions (using diisopropyl azodicarboxylate and triphenylphosphine) achieve N-9 selectivity ratios exceeding 9:1 over N-7 isomers when employing tetrahydro-2H-pyran-2-ol, while traditional alkyl halide methods yield lower selectivity (∼8:2) [9]. This selectivity arises from steric and electronic factors favoring N-9 coordination during the SN₂ reaction or Mitsunobu intermediate formation. After N-9 protection, electrophilic aromatic substitution at C-8 proceeds efficiently due to the electron-donating effect of the tetrahydro-2H-pyranyl group at N-9.
The acid-labile tetrahydro-2H-pyranyl (THP) group is the preferred N-9 protector for purine intermediates. Its installation involves a dehydrative coupling between 6-chloropurine and 3,4-dihydro-2H-pyran under Brønsted or Lewis acid catalysis (e.g., pyridinium p-toluenesulfonate or p-toluenesulfonic acid). The reaction proceeds via oxocarbenium ion formation, with the purine N-9 nitrogen acting as the nucleophile. This group provides steric shielding of N-9, preventing dialkylation, and enhances solubility in organic solvents for subsequent reactions. Critically, the THP ether is stable under neutral and basic conditions but readily cleaved under mild aqueous acids (e.g., 0.1M HCl at 25°C), allowing deprotection without purine ring degradation. This orthogonal stability is evidenced by the compound’s persistence during halogenation and cross-coupling steps at pH 7–9 [6] [9].
Halogenation at C-8 requires precise control to avoid polyhalogenation or N-oxide formation. 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous aprotic solvents. Key variables include:
Table 1: Bromination Optimization for 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NBS (1.05 eq) | Dichloromethane | 0 → 25 | 6 | 89 |
Br₂ (1.1 eq) | Chloroform | 25 | 4 | 78 |
NBS (1.2 eq) | Acetonitrile | 25 | 8 | 65 |
The 8-bromo and 6-chloro substituents in the target compound enable site-selective metal-catalyzed cross-couplings, with the C-8–Br bond exhibiting higher reactivity than C-6–Cl due to lower bond dissociation energy and enhanced oxidative addition kinetics. Palladium-catalyzed Sonogashira, Suzuki, and Buchwald-Hartwig reactions are efficiently performed using this scaffold:
Reaction yields and purities (>95%) for synthesizing 8-bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine are highly sensitive to solvent polarity and thermal parameters. Key findings include:
Table 2: Solvent/Temperature Effects on N-9 Alkylation Yield
Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | N-9: N-7 Ratio | N-9 Isolated Yield (%) |
---|---|---|---|---|---|
Dimethylformamide | Potassium carbonate | 25 | 72 | 80:20 | 67 |
Tetrahydrofuran | DIAD/PPh₃ | 70 | 14 | 93:7 | 76 |
Dimethyl sulfoxide | None | 150 (microwave) | 0.5 | 41:59 | 20 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: